molecular formula C9H4Cl2FNO2S B8039415 1-[Dichloro(fluoro)methyl]sulfanylindole-2,3-dione

1-[Dichloro(fluoro)methyl]sulfanylindole-2,3-dione

Cat. No.: B8039415
M. Wt: 280.10 g/mol
InChI Key: NZINTJLHILOKBR-UHFFFAOYSA-N
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Description

1-[Dichloro(fluoro)methyl]sulfanylindole-2,3-dione is a compound that belongs to the indole derivatives family.

Preparation Methods

The synthesis of 1-[Dichloro(fluoro)methyl]sulfanylindole-2,3-dione involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, resulting in the formation of the indole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[Dichloro(fluoro)methyl]sulfanylindole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Scientific Research Applications

1-[Dichloro(fluoro)methyl]sulfanylindole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Dichloro(fluoro)methyl]sulfanylindole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

1-[dichloro(fluoro)methyl]sulfanylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FNO2S/c10-9(11,12)16-13-6-4-2-1-3-5(6)7(14)8(13)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZINTJLHILOKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2SC(F)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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